2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide
Description
This compound is a structurally complex molecule featuring a pyridazinone core substituted with a 3-chlorophenyl-piperazine moiety and an acetamide group linked to a 4,5-dimethylthiazole ring. Its design integrates pharmacophores known for targeting neurotransmitter receptors (e.g., piperazine derivatives) and kinase inhibition (e.g., thiazole-acetamide motifs). While its exact biological target remains uncharacterized in the provided evidence, analogs with similar scaffolds have shown activity in neurological and oncological contexts .
Properties
Molecular Formula |
C21H23ClN6O2S |
|---|---|
Molecular Weight |
459.0 g/mol |
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C21H23ClN6O2S/c1-14-15(2)31-21(23-14)24-19(29)13-28-20(30)7-6-18(25-28)27-10-8-26(9-11-27)17-5-3-4-16(22)12-17/h3-7,12H,8-11,13H2,1-2H3,(H,23,24,29) |
InChI Key |
NHSAGZAIOAGVAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2C(=O)C=CC(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multiple steps, each requiring specific reagents and conditions. The general synthetic route may include:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form the 4-(3-chlorophenyl)piperazine intermediate.
Synthesis of the Pyridazinone Moiety: The next step involves the formation of the pyridazinone ring through a cyclization reaction, often using hydrazine derivatives and appropriate catalysts.
Thiazole Ring Formation: The thiazole ring is synthesized separately, typically through a condensation reaction involving thioamides and α-haloketones.
Final Coupling Reaction: The final step involves coupling the previously synthesized intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and thiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide has been studied for various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anti-cancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three classes of analogs based on structural and functional similarities:
Pyridazinone-Piperazine Derivatives
Pyridazinone-piperazine hybrids are prevalent in medicinal chemistry due to their dual affinity for serotonin (5-HT) and dopamine receptors. For example:
Thiazole-Acetamide Derivatives
Thiazole-acetamide motifs are common in kinase inhibitors. Notable examples include:
- Compound B: A 4-methylthiazole-acetamide linked to a quinazoline core (IC50 = 8 nM for EGFR inhibition). The absence of a pyridazinone-piperazine system in Compound B reduces off-target receptor interactions but limits multitarget efficacy .
- Target Compound : The 4,5-dimethylthiazole group may enhance metabolic stability compared to Compound B’s 4-methyl substitution, as dimethyl groups reduce oxidative degradation .
Hybrid Molecules with Dual Pharmacophores
Compounds combining piperazine and heterocyclic acetamide units are rare. A patent-derived analog (Compound C) shares a pyridazinone-thiazole scaffold but replaces piperazine with pyrrolidine, resulting in weaker receptor binding (Ki > 100 nM for 5-HT1A) but improved solubility (logP = 2.1 vs. target compound’s estimated logP = 3.8) .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Limitations
- Binding Interactions : Molecular docking studies (using AutoDock4 ) suggest the target compound’s thiazole-acetamide group occupies hydrophobic pockets in kinase active sites, while the piperazine moiety may engage in π-π stacking with aromatic residues in GPCRs.
- Metabolic Stability: The 4,5-dimethylthiazole group likely reduces CYP450-mediated oxidation compared to monosubstituted thiazoles .
- Contradictions : While piperazine derivatives generally enhance CNS penetration, the target compound’s high logP (~3.8) may limit bioavailability, conflicting with trends observed in Compound C .
Biological Activity
The compound 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a pyridazine ring fused with a thiazole moiety and a piperazine group. The presence of the 3-chlorophenyl substituent enhances its lipophilicity, which may influence its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide |
| Molecular Formula | C₁₈H₁₈ClN₅O₂S |
| Molecular Weight | 373.88 g/mol |
| CAS Number | Not available |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Receptor Binding : The piperazine and thiazole moieties may interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes.
- Antimicrobial Activity : The structural components may contribute to antibacterial properties against specific strains.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this one exhibit significant antimicrobial properties. In vitro studies have shown that certain piperazine derivatives can effectively inhibit bacterial growth against strains like Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on AChE and urease. For example, related compounds demonstrated IC50 values indicating strong inhibition against these enzymes, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
Case Studies
- Antibacterial Screening : A study involving synthesized derivatives highlighted moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some compounds showing IC50 values as low as 2.14 µM .
- Neuropharmacology : Another investigation focused on the neuropharmacological effects of compounds with similar structures revealed promising results in modulating neurotransmitter levels, indicating potential use in treating mood disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
